molecular formula C10H12O3S B8579078 Ethyl 2-(2,5-dimethylthiophen-3-yl)-2-oxoacetate

Ethyl 2-(2,5-dimethylthiophen-3-yl)-2-oxoacetate

Cat. No. B8579078
M. Wt: 212.27 g/mol
InChI Key: XALDUAUTMGZSQG-UHFFFAOYSA-N
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Patent
US08710245B2

Procedure details

To a solution of AlCl3 (29.5 g, 221 mmol) in CH2Cl2 (150 mL) was added 2,5-dimethyl thiophene (6.2 g, 55 mmol) followed by ethyl 2-chloro-2-oxoacetate (15.1 g, 110 mmol). The resulting mixture was stirred at room temperature for 12 h at which time the reaction mixture was filtered, diluted carefully with H2O and extracted with EtOAc. Removal of volatiles afforded mostly pure crude material, which was used in the next step without further purification.
Name
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][C:6]1[S:7][C:8]([CH3:11])=[CH:9][CH:10]=1.Cl[C:13](=[O:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(Cl)Cl>[CH3:5][C:6]1[S:7][C:8]([CH3:11])=[CH:9][C:10]=1[C:13](=[O:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
29.5 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
6.2 g
Type
reactant
Smiles
CC=1SC(=CC1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15.1 g
Type
reactant
Smiles
ClC(C(=O)OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 12 h at which time the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
diluted carefully with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
Removal of volatiles
CUSTOM
Type
CUSTOM
Details
afforded mostly pure crude material, which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CC=1SC(=CC1C(C(=O)OCC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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